1-propyl-1H-indol-5-amine hydrochloride 1-propyl-1H-indol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1221725-79-6
VCID: VC2555978
InChI: InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H
SMILES: CCCN1C=CC2=C1C=CC(=C2)N.Cl
Molecular Formula: C11H15ClN2
Molecular Weight: 210.7 g/mol

1-propyl-1H-indol-5-amine hydrochloride

CAS No.: 1221725-79-6

Cat. No.: VC2555978

Molecular Formula: C11H15ClN2

Molecular Weight: 210.7 g/mol

* For research use only. Not for human or veterinary use.

1-propyl-1H-indol-5-amine hydrochloride - 1221725-79-6

Specification

CAS No. 1221725-79-6
Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
IUPAC Name 1-propylindol-5-amine;hydrochloride
Standard InChI InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H
Standard InChI Key WZBJDDLSKXDWND-UHFFFAOYSA-N
SMILES CCCN1C=CC2=C1C=CC(=C2)N.Cl
Canonical SMILES CCCN1C=CC2=C1C=CC(=C2)N.Cl

Introduction

Basic Chemical Identity and Structure

1-propyl-1H-indol-5-amine hydrochloride is the hydrochloride salt of 1-propyl-1H-indol-5-amine, which is characterized by an indole core with a propyl group at the N1 position and an amine group at position 5. The compound's basic identification parameters are summarized in Table 1.

ParameterInformation
CAS Number1221725-79-6
Parent Compound CID19016484 (1-propyl-1H-indol-5-amine)
Molecular FormulaC₁₁H₁₅ClN₂
Molecular Weight210.70 g/mol
IUPAC Name1-propylindol-5-amine hydrochloride
Synonyms1-propylindol-5-amine;hydrochloride, WYB72579

The structural features of this compound include the indole bicyclic ring system, which consists of a benzene ring fused to a pyrrole ring. The propyl group is attached to the nitrogen of the pyrrole ring (N1 position), and the amine group is located at position 5 of the benzene portion. The compound exists as a hydrochloride salt, which enhances its stability and water solubility compared to the free base form .

Physical and Chemical Properties

The physical and chemical properties of 1-propyl-1H-indol-5-amine hydrochloride and its free base form are crucial for understanding its behavior in various environments and applications. Table 2 summarizes these properties based on available data.

PropertyValue
AppearancePowder
Density (free base)1.1±0.1 g/cm³
Boiling Point (free base)362.6±22.0 °C at 760 mmHg
Flash Point (free base)173.1±22.3 °C
LogP (free base)2.78
SolubilityMore soluble in water than free base form
Storage TemperatureRoom temperature

The compound's hydrochloride salt form significantly alters its solubility profile compared to the free base. While the free base form (1-propyl-1H-indol-5-amine) is relatively lipophilic with a LogP value of 2.78, the hydrochloride salt exhibits enhanced water solubility, making it more suitable for various pharmaceutical applications requiring aqueous dissolution .

Synthetic Methods

Several synthetic routes have been reported for preparing 1-propyl-1H-indol-5-amine and similar compounds, which can then be converted to the hydrochloride salt. The most common synthetic approach involves alkylation of the indole nitrogen followed by reduction of a nitro group at the 5-position.

Synthesis of 1-Propyl-1H-Indol-5-Amine

N-Propyl-1H-indol-5-amine (the free base) has been synthesized from 1H-indol-5-amine and 1-bromopropane in 54% yield as reported in the literature . This method involves a nucleophilic substitution reaction where the nitrogen at position 1 of the indole attacks the electrophilic carbon of the bromopropane, displacing bromide as the leaving group.

The general reaction can be represented as:
1H-indol-5-amine + 1-bromopropane → N-propyl-1H-indol-5-amine (54% yield)

For similar compounds, such as 1-methyl-1H-indol-5-amine, synthesis has been achieved through Pd/C-catalyzed hydrogenation of the corresponding nitro compound, yielding the desired amine in approximately 60% yield .

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt typically involves dissolving the free base in an appropriate solvent (such as diethyl ether, ethanol, or dichloromethane) followed by the addition of a solution of hydrogen chloride (either as gas or in a solvent like diethyl ether). The precipitated salt is then filtered, washed, and dried under appropriate conditions to yield the final product.

The general reaction:
1-propyl-1H-indol-5-amine + HCl → 1-propyl-1H-indol-5-amine hydrochloride

This salt formation enhances stability, improves shelf-life, and increases water solubility compared to the free base .

Spectroscopic Characteristics

While specific spectroscopic data for 1-propyl-1H-indol-5-amine hydrochloride is limited in the available sources, information about closely related compounds can provide insight into its expected spectroscopic characteristics.

For similar compounds, ¹H NMR spectra typically show characteristic signals:

  • Indole aromatic protons (6.5-7.5 ppm)

  • N-propyl chain protons: CH₃ (0.9-1.0 ppm, triplet), CH₂ (1.8-2.0 ppm, sextet), N-CH₂ (3.9-4.2 ppm, triplet)

  • Amine protons (3.5-4.5 ppm, broad singlet)

Based on similar compounds, the infrared spectrum would likely show characteristic bands for:

  • N-H stretching of the primary amine (3300-3500 cm⁻¹)

  • C-H stretching of the propyl chain (2850-2950 cm⁻¹)

  • C=C and C=N stretching of the indole ring (1400-1600 cm⁻¹)

These spectroscopic features are crucial for compound identification and purity assessment .

Structural Relationships and Analogues

1-propyl-1H-indol-5-amine hydrochloride belongs to a family of substituted indoles with various biological activities. Table 3 compares this compound with structurally related compounds.

CompoundCAS NumberMolecular FormulaKey Structural Difference
1-propyl-1H-indol-5-amine hydrochloride1221725-79-6C₁₁H₁₅ClN₂Reference compound
1-ethyl-1H-indol-5-amine hydrochloride1223638-10-5C₁₀H₁₃ClN₂Ethyl instead of propyl at N1
2-Methyl-1-propyl-1H-indol-5-amine883543-99-5C₁₂H₁₆N₂Additional methyl at position 2
1-methyl-1H-indol-5-amine-C₉H₁₀N₂Methyl instead of propyl at N1
N-propyl-N-(4-pyridinyl)-1H-indol-1-amine-C₁₆H₁₇N₃Additional pyridinyl group on amine

These structural relationships are important for understanding structure-activity relationships in biological systems and for developing new compounds with enhanced properties .

Hazard CategoryClassificationWarning Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation

Standard precautionary measures for laboratory chemicals should be followed, including:

  • Wearing appropriate personal protective equipment (gloves, lab coat, safety glasses)

  • Working in well-ventilated areas

  • Avoiding inhalation of dust

  • Preventing contact with skin and eyes

  • Washing thoroughly after handling

Applications and Current Research

The indole scaffold is a privileged structure in medicinal chemistry, and compounds like 1-propyl-1H-indol-5-amine hydrochloride have potential applications in various fields:

Pharmaceutical Applications

Related indole derivatives have been investigated for:

  • Alzheimer's disease treatment (as seen with besipirdine)

  • Analgesic properties

  • Antidepressant effects

  • Memory enhancement

The specific positioning of substituents on the indole ring has been shown to influence biological activity, with the 5-position (as in 1-propyl-1H-indol-5-amine hydrochloride) being particularly important for certain pharmacological effects .

Chemical Research Applications

The compound may serve as:

  • An intermediate in the synthesis of more complex molecules

  • A reference standard for analytical methods

  • A building block for combinatorial chemistry

  • A probe for studying structure-activity relationships

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator